N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
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Overview
Description
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thioethers.
Scientific Research Applications
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic properties and potential therapeutic uses.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting enzymes involved in key cellular processes, such as DNA replication and protein synthesis. This inhibition can lead to the disruption of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide include other thiazole derivatives such as:
- 2,4-disubstituted thiazoles
- Imidazo[2,1-b]thiazoles
- Benzothiazoles
Uniqueness
What sets N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the morpholinosulfonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c1-28-15-7-8-16(29-2)18-17(15)21-20(31-18)23-22-19(25)13-3-5-14(6-4-13)32(26,27)24-9-11-30-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRZHBNOUFTAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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